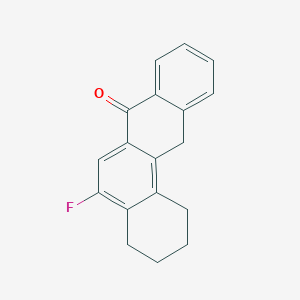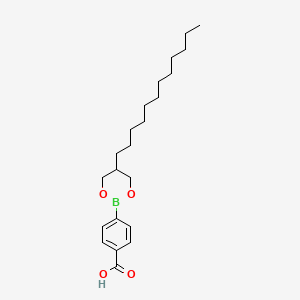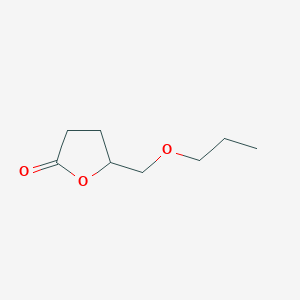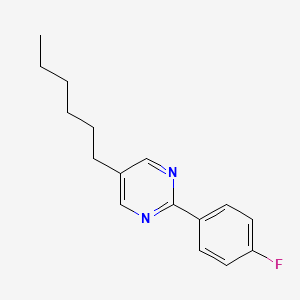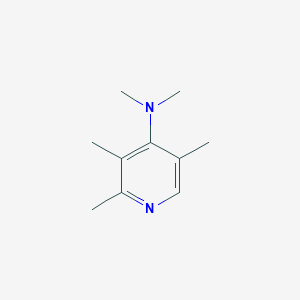
2-Methyl-6-methylideneocta-1,3,7-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-methylideneocta-1,3,7-triene is a chemical compound with the molecular formula C10H14 It is known for its unique structure, which includes multiple double bonds and a methylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-methylideneocta-1,3,7-triene typically involves the use of specific starting materials and catalysts. One common method is the reaction of 2-methyl-1,3-butadiene with acetylene in the presence of a palladium catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-6-methylideneocta-1,3,7-triene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The methylidene group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-6-methylideneocta-1,3,7-triene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in drug development.
Industry: This compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-methylideneocta-1,3,7-triene involves its interaction with various molecular targets. The compound’s double bonds and methylidene group allow it to participate in a range of chemical reactions, which can affect biological pathways. For example, its antimicrobial properties may result from its ability to disrupt cell membranes or interfere with enzyme activity.
Similar Compounds:
Myrcene: A monoterpene with a similar structure but different functional groups.
Ipsdienone: Another compound with a similar carbon skeleton but different reactivity.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and the presence of a methylidene group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
| 107841-93-0 | |
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
2-methyl-6-methylideneocta-1,3,7-triene |
InChI |
InChI=1S/C10H14/c1-5-10(4)8-6-7-9(2)3/h5-7H,1-2,4,8H2,3H3 |
Clave InChI |
HHPAHLQNZNQJGB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C=CCC(=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-N-[(4-aminophenyl)sulfamoyl]benzene-1,4-diamine](/img/structure/B14337665.png)
![N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14337671.png)
